Spiro[5.5]undecane is a bicyclic organic compound characterized by its unique spiro structure, where two cyclohexane rings are fused at a single carbon atom. Its molecular formula is , and it has a molecular weight of approximately 152.2765 g/mol. The compound is noted for its distinctive geometric arrangement, which contributes to its interesting chemical properties and potential applications in various fields, including medicinal chemistry and materials science .
The biological activity of spiro[5.5]undecane and its derivatives has garnered interest due to their potential pharmacological properties. Research indicates that some spiro compounds exhibit:
The synthesis of spiro[5.5]undecane can be achieved through several methods:
Spiro[5.5]undecane has several notable applications:
Interaction studies involving spiro[5.5]undecane focus on understanding how these compounds interact with biological targets:
These studies are crucial for elucidating the mechanisms through which these compounds exert their biological effects and for guiding future drug design efforts.
Several compounds share structural similarities with spiro[5.5]undecane, each exhibiting unique characteristics:
Compound Name | Structural Features | Unique Properties |
---|---|---|
Spiro[4.4]nonane | Four-membered ring fused with a nonane | Smaller ring size; different reactivity |
Spiro[6.6]dodecane | Six-membered rings fused at a single point | Larger size; different steric hindrance |
Spiro[5.6]decane | Five-membered ring fused with a decane | Intermediate size; distinct reactivity patterns |
β-Chamigrene | Sesquiterpene structure with similar framework | Known for specific antimicrobial activity |
3,9-Diaza spiro[5.5]undecane | Contains nitrogen atoms; modified structure | Potentially different biological activities due to nitrogen presence |
These comparisons highlight the uniqueness of spiro[5.5]undecane in terms of its size, reactivity, and potential applications in medicinal chemistry and materials science.
Transition metal catalysis has enabled precise spiroannulation through C–H activation and cross-coupling reactions. A notable example involves rhodium(I)-catalyzed intramolecular hydroacylation, which converts α,α'-difunctionalized aldehydes into spiro[5.5]undecane-1,7-diones with high efficiency (90% yield) . The reaction proceeds via oxidative addition of the aldehyde to Rh(I), followed by hydride transfer and cyclization (Fig. 1A).
Palladium-mediated cross-coupling reactions further expand access to diarylated derivatives. For instance, Stille and Suzuki couplings with spiro[5.5]undecane triflates introduce aryl groups at the α-positions. Using 2-methoxyphenylzinc reagents under Negishi conditions, diarylated products are obtained in 75% yield . These methods avoid skeletal rearrangements common in classical alkylation approaches.
Photoredox catalysis has emerged as a powerful tool for constructing spirocycles via radical intermediates. A visible-light-induced carbamoyl radical cascade achieves dearomative spirocyclization of acrylamides, yielding spiro-cyclohexadiene oxindoles (Fig. 1B) . The process involves:
This method tolerates electron-deficient arenes and provides access to sterically congested structures in 65–82% yields .
The Ireland ester Claisen rearrangement enables stereocontrolled assembly of vicinal quaternary carbons. In the synthesis of chamigrene sesquiterpenes, dimethylallyl cyclohexenecarboxylates undergo rearrangement to generate spiro[5.5]undecane intermediates (Fig. 1C) . Key steps include:
This approach has been applied to natural product syntheses, including laurencenone C, with diastereomeric ratios exceeding 9:1 .
Grubbs’ catalysts (e.g., G1 and G2) facilitate RCM of dienes to form spiro[5.5]undecane frameworks. A study demonstrated the conversion of 2,2'-bis(allyloxy)-1,1'-binaphthyls into polycyclic spiro-enones via tandem RCM/Claisen sequences (Fig. 1D) . Optimized conditions (5 mol% G1, microwave irradiation) afforded products in 80% yield with complete E-selectivity .
For nitrogen-containing analogs, 1,9-diazaspiro[5.5]undecanes are synthesized via RCM of diallylamine precursors, followed by hydrogenolytic deprotection . These compounds exhibit bioactivity as NK-1 receptor antagonists .
Marine ecosystems have proven to be rich sources of spiro[5.5]undecane-containing sesquiterpenoids, particularly within sponges and algae. These compounds often exhibit structural modifications such as halogenation or methylation, which enhance their biological activity and ecological roles.
A seminal study isolated three novel spiro-sesquiterpenoids—myrmekiones A–C—from the marine sponge Myrmekioderma sp. collected in the South China Sea [6] [7]. Myrmekione A (Figure 1) features a chamigrane-type spiro[5.5]undecane skeleton with a rare crystalline structure, enabling precise stereochemical assignment via single-crystal X-ray diffraction [6]. Myrmekiones B and C, diastereomeric acorane-type derivatives, demonstrate how minor stereochemical variations in the spirocyclic core influence physicochemical properties and bioactivity [7]. These discoveries underscore marine sponges’ metabolic capacity to generate structurally diverse spirocyclic terpenoids, likely as chemical defenses against predation or fouling organisms.
The biosynthesis of marine-derived spiro[5.5]undecane sesquiterpenoids remains partially characterized. Proposed pathways involve cyclization of farnesyl pyrophosphate (FPP) intermediates through carbocation rearrangements, with enzymatic control dictating stereochemical outcomes [5]. Halogenation, observed in compounds like β-chamigrene (spiro[5.5]undec-2-ene derivatives), suggests involvement of vanadium-dependent haloperoxidases, enzymes prevalent in marine algae and sponges [4] [5]. However, the exact timing of halogen incorporation—whether during cyclization or as a post-modification—requires further elucidation.
No peer-reviewed studies documenting fungal-derived spiro[5.5]undecane metabolites with antifungal or cytotoxic properties were identified in the provided sources. This gap highlights an area for future research, particularly given fungi’s established capacity to produce structurally complex terpenoids.
The provided literature did not yield examples of spiro[5.5]undecane-containing spirovetivane phytochemicals from medicinal plants. This absence suggests either limited natural occurrence or underexploration in plant metabolomic studies, presenting opportunities for phytochemical screening campaigns.